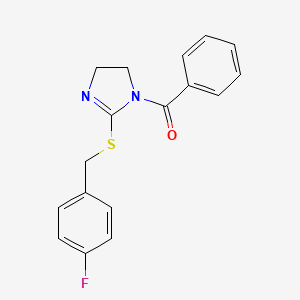

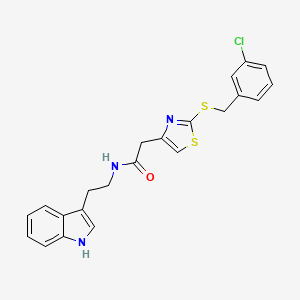

N-(2-(1H-indol-3-yl)ethyl)-2-(2-((3-chlorobenzyl)thio)thiazol-4-yl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

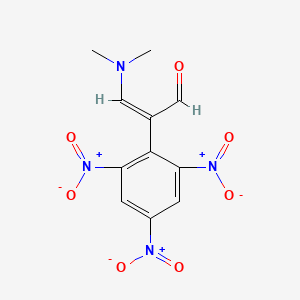

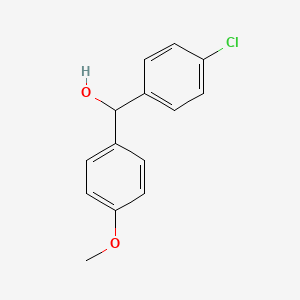

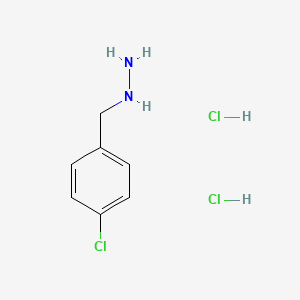

The synthesis of related compounds involves multiple steps, including condensation reactions, which are a common method for constructing complex molecules from simpler ones. A typical approach involves the use of carbodiimide condensation to promote the formation of amide bonds, a method demonstrated in the synthesis of various acetamide derivatives (Yu et al., 2014). Such methodologies are adaptable for the synthesis of N-(2-(1H-indol-3-yl)ethyl)-2-(2-((3-chlorobenzyl)thio)thiazol-4-yl)acetamide by altering reactants to suit the target molecular structure.

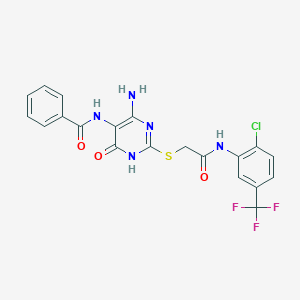

Molecular Structure Analysis

The molecular structure of compounds similar to N-(2-(1H-indol-3-yl)ethyl)-2-(2-((3-chlorobenzyl)thio)thiazol-4-yl)acetamide is often confirmed using techniques such as IR, 1H NMR, and X-ray crystallography. The intermediate compound 5-(2-chlorophenyl)-1,3,4-thiadiazol-2-amine, for example, was confirmed by single-crystal X-ray diffraction, indicating the utility of these techniques in elucidating structural details (Yu et al., 2014).

Chemical Reactions and Properties

Compounds with structures similar to the target molecule often exhibit a range of chemical reactions, including the potential for further functionalization through reactions at available reactive sites. For instance, thiadiazole and indole derivatives have been synthesized through reactions involving benzothiazole and ethyl bromocyanoacetate, demonstrating the versatility of these frameworks in chemical synthesis (Nassiri & Milani, 2020).

Aplicaciones Científicas De Investigación

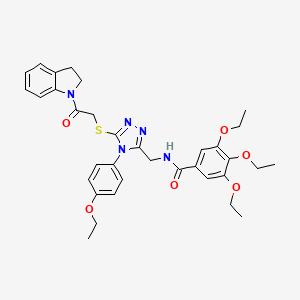

Synthesis and Molecular Docking Analysis

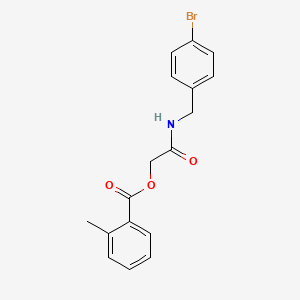

The synthesis of indole acetamide derivatives involves stirring specific compound mixtures in dry dichloromethane (DCM), followed by the addition of lutidine and N,N,N′,N′-O-(Benzotriazole-1-yl)-tetramethyluronium tetrafluoroborate (TBTU) under cooled conditions. These compounds are characterized by spectroscopic analyses (MS, FT-IR, 1H NMR, 13C NMR, UV–visible, and elemental analyses). Their three-dimensional structures are determined using single-crystal X-ray diffraction studies, with geometry optimization done using density functional theory calculations. The anti-inflammatory and anticancer activities of these compounds are confirmed through in silico modeling studies targeting specific protein domains and receptors. Additionally, the stability and intermolecular interactions within the crystal are investigated through Hirshfeld surface analysis and energy frameworks. These studies demonstrate the potential of indole acetamide derivatives in the development of new therapeutic agents with anti-inflammatory and anticancer properties (Al-Ostoot et al., 2020).

Anticonvulsant Evaluation

Indoline derivatives of functionalized aryloxadiazole amine and benzothiazole acetamide have been designed, synthesized, and evaluated for anticonvulsant activities using various models in mice. The evaluation includes maximal electroshock test (MES), subcutaneous pentylenetetrazole (scPTZ) seizures, and neurotoxicity by motor impairment model. The studies highlight the significant anticonvulsant activity of these compounds, pointing towards their potential as effective anticonvulsant compounds. In silico studies, including molecular docking, have been carried out to establish the molecular interaction of these compounds with Na+ channel and GABAA receptors, providing insights into their mechanism of action (Nath et al., 2021).

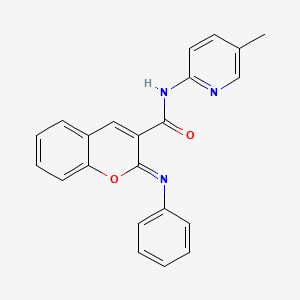

Mecanismo De Acción

Target of action

Indole derivatives have been found to bind with high affinity to multiple receptors . Thiazole derivatives also interact with a variety of biological targets .

Mode of action

The specific mode of action would depend on the exact biological target. For example, some indole derivatives have antiviral, anti-inflammatory, and anticancer activities . Thiazole derivatives have been reported to have antioxidant, analgesic, anti-inflammatory, and antitumor activities .

Biochemical pathways

The affected pathways would depend on the specific biological target and the mode of action. Indole derivatives, for example, can affect a variety of biochemical pathways due to their broad spectrum of biological activities .

Result of action

The molecular and cellular effects would depend on the specific biological target and the mode of action. For example, some indole derivatives have been reported to have antiviral, anti-inflammatory, and anticancer effects .

Propiedades

IUPAC Name |

2-[2-[(3-chlorophenyl)methylsulfanyl]-1,3-thiazol-4-yl]-N-[2-(1H-indol-3-yl)ethyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20ClN3OS2/c23-17-5-3-4-15(10-17)13-28-22-26-18(14-29-22)11-21(27)24-9-8-16-12-25-20-7-2-1-6-19(16)20/h1-7,10,12,14,25H,8-9,11,13H2,(H,24,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAJGHVGFAYNCLZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)CCNC(=O)CC3=CSC(=N3)SCC4=CC(=CC=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20ClN3OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(1H-indol-3-yl)ethyl)-2-(2-((3-chlorobenzyl)thio)thiazol-4-yl)acetamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-(3,4-dichlorobenzyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2487152.png)

![3,4,5-trimethoxy-N-[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2487162.png)

![8-Imino-8-oxo-8lambda6-thia-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B2487167.png)

![N-(4-chlorophenyl)-2-{2,4-dichloro[(4-fluorophenyl)sulfonyl]-5-methoxyanilino}acetamide](/img/structure/B2487174.png)